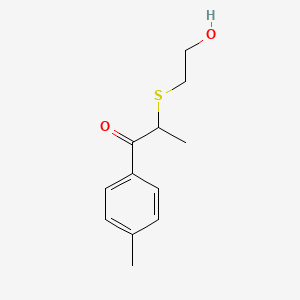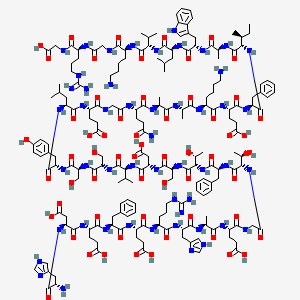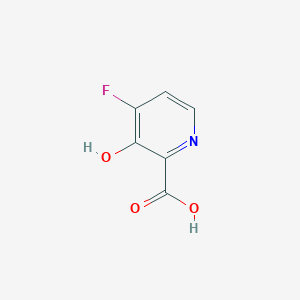
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one is an organic compound with a complex structure that includes a hydroxyethylthio group and a p-tolyl group attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one typically involves the reaction of p-tolylpropanone with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyethylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((2-Hydroxyethyl)thio)-1-(p-tolyl)propan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with proteins and enzymes, potentially affecting their activity. The p-tolyl group can also interact with hydrophobic regions of biomolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((2-Hydroxyethyl)thio)-1-phenylpropan-1-one: Similar structure but with a phenyl group instead of a p-tolyl group.
2-((2-Hydroxyethyl)thio)-1-(m-tolyl)propan-1-one: Similar structure but with a m-tolyl group instead of a p-tolyl group.
Eigenschaften
Molekularformel |
C12H16O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2-(2-hydroxyethylsulfanyl)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O2S/c1-9-3-5-11(6-4-9)12(14)10(2)15-8-7-13/h3-6,10,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
OQMSTKUGQTXIED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)C(C)SCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13647560.png)





![(1R,7R,8S)-8-(trifluoromethyl)-2-azabicyclo[5.1.0]octane hydrochloride](/img/structure/B13647602.png)
![3-(4-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13647607.png)
![2-[[2-(2-Propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide](/img/structure/B13647609.png)
![2-Chloro-6-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B13647612.png)
